2,3-Diamino-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

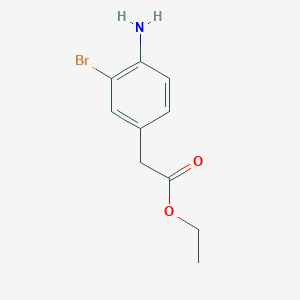

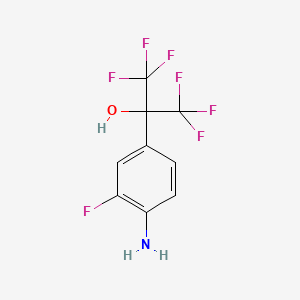

2,3-Diamino-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a derivative of benzoic acid, which has been substituted with fluorine and amino groups .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with fluorine and amino groups substituted at the 2nd, 3rd, and 4th positions . The InChI code for this compound is 1S/C7H7FN2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H,9-10H2, (H,11,12) .Applications De Recherche Scientifique

Solid-Phase Synthesis in Organic Chemistry

2,3-Diamino-4-fluorobenzoic acid is instrumental in solid-phase synthesis strategies in organic chemistry. For instance, its derivates, such as resin-bound 4-fluoro-3-nitrobenzoic acid, are involved in the synthesis of substituted 1,2-diaminobenzenes and benzimidazoles, highlighting its utility in developing new compounds via solid support strategies (Kilburn, Lau, & Jones, 2000).

Novel Polymeric Materials

The compound plays a role in synthesizing new polymeric materials. For example, new diamines synthesized using fluorobenzoic acid derivatives have been used to create amorphous and soluble aramids with applications in producing flexible, tough films with excellent mechanical properties (Hsiao, Chen, & Liou, 2004).

Biodegradation Studies

In biodegradation research, isomeric fluorophenols, akin to this compound, have been used to understand the transformation of phenol to benzoate in anaerobic environments. This research provides insights into the metabolic pathways of aromatic compounds in nature (Genthner, Townsend, & Chapman, 1989).

Drug Discovery and Antitubercular Agents

It has a role in the pharmaceutical domain, particularly in developing antitubercular agents. Derivatives of this compound, such as 2,4-diaminoquinazoline compounds, have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating its potential in tuberculosis drug discovery (Odingo et al., 2014).

Fluorophore Development for Biochemistry and Medicine

This compound is also significant in developing fluorophores used in biochemistry and medicine. It contributes to creating sensitive and selective compounds for studying biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Environmental Microbiology

In environmental microbiology, this compound-related compounds help understand microbial degradation processes. For instance, the biodegradation of fluorobenzoates by specific bacteria has been studied to comprehend how these compounds are broken down in natural environments (Boersma et al., 2004).

Propriétés

IUPAC Name |

2,3-diamino-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFAAFPJFAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)

![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)

![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)

![4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2974989.png)

![Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2974992.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)